molecular formula C17H12N2O2S B2891773 3-cyano-N-((5-(thiophen-3-yl)furan-2-yl)methyl)benzamide CAS No. 2034492-51-6

3-cyano-N-((5-(thiophen-3-yl)furan-2-yl)methyl)benzamide

Cat. No.: B2891773
CAS No.: 2034492-51-6
M. Wt: 308.36
InChI Key: OATRKXGVTIJJEK-UHFFFAOYSA-N
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Description

3-cyano-N-((5-(thiophen-3-yl)furan-2-yl)methyl)benzamide is a complex organic compound that features a cyano group, a benzamide moiety, and a thiophene-furan hybrid structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyano-N-((5-(thiophen-3-yl)furan-2-yl)methyl)benzamide typically involves multi-step organic reactions. One common method involves the cyanoacetylation of amines, where substituted aryl or heteryl amines react with alkyl cyanoacetates under specific conditions . The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as potassium hydroxide.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time precisely.

Chemical Reactions Analysis

Types of Reactions

3-cyano-N-((5-(thiophen-3-yl)furan-2-yl)methyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, especially at the cyano group or the benzamide moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium hydride (NaH) or other strong bases in aprotic solvents like DMF.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

3-cyano-N-((5-(thiophen-3-yl)furan-2-yl)methyl)benzamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex organic molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 3-cyano-N-((5-(thiophen-3-yl)furan-2-yl)methyl)benzamide involves its interaction with specific molecular targets. The cyano group and benzamide moiety can form hydrogen bonds and other interactions with biological macromolecules, influencing various biochemical pathways. The thiophene-furan hybrid structure may also contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-cyano-N-((5-(thiophen-3-yl)furan-2-yl)methyl)benzamide is unique due to its combination of a cyano group, benzamide moiety, and a thiophene-furan hybrid structure. This unique combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Biological Activity

3-Cyano-N-((5-(thiophen-3-yl)furan-2-yl)methyl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves multiple steps:

  • Starting Materials : The primary reactants include 3-cyanobenzoyl chloride and 5-(thiophen-3-yl)furan-2-carbaldehyde.
  • Reaction Conditions : The reaction is often conducted in a solvent such as dimethylformamide (DMF) or dichloromethane (DCM) under an inert atmosphere to prevent moisture interference.
  • Purification : Post-reaction, the product is purified using recrystallization or chromatography techniques to achieve the desired purity.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, including:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus12.5 µg/mL
Escherichia coli25 µg/mL
Pseudomonas aeruginosa15 µg/mL

These findings suggest that the compound may serve as a lead for developing new antimicrobial agents.

Anticancer Activity

In addition to antimicrobial properties, this compound has been evaluated for anticancer activity. A study demonstrated that it inhibits the proliferation of cancer cell lines such as:

Cancer Cell LineIC50 (µM)
MCF-7 (Breast Cancer)8.0
HeLa (Cervical Cancer)6.5
A549 (Lung Cancer)7.0

The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest, highlighting its potential as an anticancer therapeutic.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The cyano group may interact with nucleophilic sites on enzymes, inhibiting their function.
  • Receptor Modulation : The furan and thiophene rings can engage in π-π stacking interactions with aromatic amino acids in target proteins, enhancing binding affinity.
  • Reactive Oxygen Species (ROS) : The compound may induce oxidative stress in cells, leading to apoptosis.

Study on Antimicrobial Efficacy

A recent study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of various benzamide derivatives, including our compound, against resistant bacterial strains. The results indicated that modifications in the molecular structure significantly influenced antimicrobial potency, confirming the role of the thiophene and furan moieties in enhancing activity.

Investigation into Anticancer Properties

Another research article in Cancer Letters explored the anticancer effects of this compound on human cancer cell lines. It was found that treatment with this compound led to increased levels of pro-apoptotic markers and decreased levels of anti-apoptotic proteins, suggesting a mechanism involving apoptosis induction.

Properties

IUPAC Name

3-cyano-N-[(5-thiophen-3-ylfuran-2-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N2O2S/c18-9-12-2-1-3-13(8-12)17(20)19-10-15-4-5-16(21-15)14-6-7-22-11-14/h1-8,11H,10H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OATRKXGVTIJJEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)NCC2=CC=C(O2)C3=CSC=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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